molecular formula C11H22 B8503839 Undec-4-ene CAS No. 20810-21-3

Undec-4-ene

Cat. No. B8503839
M. Wt: 154.29 g/mol
InChI Key: JABYJIQOLGWMQW-UHFFFAOYSA-N
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Patent
US05512673

Procedure details

Subsequently, compound (10a) is acetylated with acetic anhydride-pyridine etc., thereby giving compound (11), followed by treatment with 1,8-diazabicyclo 5.4.0.!-7-undecene (DBU) in a solvent e.g. pyridine, whereby compounds (12) and (12') are formed. Compounds (12) and (12') are then hydrolyzed with a base such as sodium hydroxide, sodium methoxide, sodium ethoxide, sodium t-butoxide, etc., whereby compound (1) can be obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
compound ( 10a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound ( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5](=O)[CH3:6])(=O)C.N1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>N1C=CC=CC=1>[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:9][CH:10]=[CH:11][CH2:12][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
compound ( 10a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.N1=CC=CC=C1
Step Four
Name
compound ( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCC=CCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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